2,4-Dinitrophenyl-L-aspartic acid

Description

BenchChem offers high-quality 2,4-Dinitrophenyl-L-aspartic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,4-Dinitrophenyl-L-aspartic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

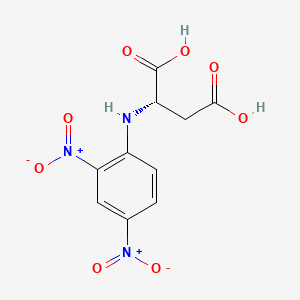

2-(2,4-dinitroanilino)butanedioic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9N3O8/c14-9(15)4-7(10(16)17)11-6-2-1-5(12(18)19)3-8(6)13(20)21/h1-3,7,11H,4H2,(H,14,15)(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VPBRVQFBZHIBPS-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])NC(CC(=O)O)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9N3O8 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

299.19 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26289-22-5, 7683-81-0 |

Source

|

| Record name | 2,4-Dinitrophenyl-DL-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026289225 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-(2,4-Dinitrophenyl)-L-aspartic acid | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89610 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-DINITROPHENYL-DL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJI96J4Q25 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Molecular weight and formula of N-(2,4-Dinitrophenyl)-L-aspartic acid

An In-Depth Technical Guide to N-(2,4-Dinitrophenyl)-L-aspartic acid

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It provides core physicochemical data, practical applications, and validated protocols related to N-(2,4-Dinitrophenyl)-L-aspartic acid, a key derivative in analytical biochemistry and synthetic chemistry.

Executive Summary: Core Properties and Significance

N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-L-Asp) is a nitrophenylated derivative of the amino acid L-aspartic acid. The covalent attachment of the 2,4-dinitrophenyl group to the amino group of aspartic acid imparts a strong chromophore, making it highly useful for spectrophotometric detection. This property was famously exploited by Frederick Sanger in his pioneering work on protein sequencing.[1] Today, DNP-amino acids continue to be vital reagents in chromatography, peptide analysis, and as versatile building blocks in medicinal chemistry. This document outlines the essential chemical properties, synthesis, and key applications of this compound.

Physicochemical and Structural Data

Accurate characterization begins with fundamental molecular and physical properties. DNP-L-Aspartic acid is a stable, solid compound under standard conditions.

| Property | Value | Source(s) |

| Chemical Formula | C₁₀H₉N₃O₈ | [2][3][4][5] |

| Molecular Weight | 299.19 g/mol | [2][3][4][5] |

| Monoisotopic Mass | 299.03896425 Da | [3] |

| CAS Registry Number | 7683-81-0 | [5][6] |

| Appearance | Crystalline powder (Typical) | [7] |

| Storage Temperature | −20°C | [5][8] |

| Melting Point | 185-187 °C | [6] |

| Boiling Point (Predicted) | 563.6°C at 760 mmHg | [5] |

Chemical Structure:

Caption: Chemical structure of N-(2,4-Dinitrophenyl)-L-aspartic acid.

Synthesis and Characterization

General Synthesis Pathway

The synthesis of DNP-amino acids is a classic example of nucleophilic aromatic substitution.[9] The primary amine of the amino acid acts as the nucleophile, attacking the electron-deficient carbon of a dinitro-substituted benzene ring, typically 1-fluoro-2,4-dinitrobenzene (FDNB), also known as Sanger's reagent. The reaction proceeds readily under mild alkaline conditions, which deprotonate the amino group, enhancing its nucleophilicity.

The workflow below illustrates the key stages of this process. The causality is clear: the base is required to activate the amino acid, and the subsequent acidification is necessary to protonate the carboxyl groups, ensuring the final product precipitates for isolation.

Caption: General workflow for the synthesis of DNP-L-aspartic acid.

Analytical Characterization

Confirmation of the structure and purity of synthesized DNP-L-Aspartic acid is achieved through standard analytical techniques:

-

High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is the method of choice for both qualitative and quantitative analysis of DNP-amino acids.[10][11] The dinitrophenyl group allows for easy detection using a UV-Vis detector, typically around 360 nm.

-

Mass Spectrometry (MS): Provides definitive confirmation of the molecular weight.[9][12]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are used to confirm the covalent structure and ensure the absence of starting materials or major impurities.[13]

Applications in Research and Drug Development

The utility of DNP-L-Aspartic acid and related compounds stems from their unique combination of a biological moiety (amino acid) and a robust analytical tag (DNP group).

-

Protein Sequencing and N-Terminal Analysis: Historically, this was the primary application.[1] By reacting a protein with FDNB, the N-terminal amino acid is tagged. Subsequent acid hydrolysis cleaves all peptide bonds, releasing the DNP-tagged N-terminal amino acid, which can be identified chromatographically.

-

Chromatographic Standards: Due to its strong UV absorbance and stability, DNP-L-Aspartic acid serves as an excellent standard for developing and validating HPLC and TLC methods.[10]

-

Immunology and Hapten Studies: The DNP group is a well-characterized hapten. DNP-amino acids can be used to study immune responses, antibody binding, and hypersensitivity.[14]

-

Synthetic Chemistry: It serves as a protected aspartic acid derivative in more complex synthetic routes, where the DNP group can also function as a temporary protecting group.

Experimental Protocol: HPLC Analysis

This protocol describes a self-validating system for the quantitative analysis of DNP-L-Aspartic acid using reversed-phase HPLC. The inclusion of a standard curve ensures accuracy and reproducibility.

Objective: To determine the concentration of an unknown DNP-L-Aspartic acid sample.

Materials:

-

DNP-L-Aspartic acid standard (known concentration)

-

HPLC-grade acetonitrile (ACN)

-

HPLC-grade water

-

Trifluoroacetic acid (TFA)

-

C18 reversed-phase HPLC column

-

HPLC system with UV-Vis detector

Methodology:

-

Mobile Phase Preparation:

-

Mobile Phase A: 0.1% TFA in Water.

-

Mobile Phase B: 0.1% TFA in Acetonitrile.

-

Rationale: TFA acts as an ion-pairing agent, improving peak shape for the acidic analyte.

-

-

Standard Curve Preparation:

-

Prepare a stock solution of DNP-L-Aspartic acid (e.g., 1 mg/mL) in 50:50 ACN:Water.

-

Perform serial dilutions to create a series of standards (e.g., 100, 50, 25, 12.5, 6.25 µg/mL).

-

System Validation: This series establishes a linear relationship between concentration and detector response.

-

-

Sample Preparation:

-

Dissolve the unknown sample in 50:50 ACN:Water to an estimated concentration within the standard curve range.

-

Filter all standards and samples through a 0.22 µm syringe filter before injection.

-

Rationale: Filtration prevents particulates from damaging the HPLC column and system.

-

-

HPLC Conditions:

-

Column: C18, 4.6 x 150 mm, 5 µm particle size

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detection Wavelength: 360 nm

-

Gradient:

-

0-2 min: 10% B

-

2-15 min: 10% to 90% B

-

15-17 min: 90% B

-

17-18 min: 90% to 10% B

-

18-22 min: 10% B (Re-equilibration)

-

-

Rationale: A gradient elution is necessary to ensure good separation and elution of the relatively polar DNP-amino acid from the non-polar C18 column.

-

-

Data Analysis:

-

Inject the standards and construct a calibration curve by plotting peak area versus concentration.

-

Determine the linear regression equation and the correlation coefficient (R²). An R² value >0.995 is considered acceptable.

-

Inject the unknown sample. Using its measured peak area, calculate the concentration from the regression equation.

-

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Personal Protective Equipment (PPE): Wear standard PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[15]

-

Inhalation: Avoid inhaling dust.[16] Operations that may generate dust should be performed in a well-ventilated area or a fume hood.[7]

-

Contact: Avoid contact with skin and eyes. In case of skin contact, wash thoroughly with soap and water.[15] For eye contact, flush with copious amounts of water for several minutes.

-

Storage: Store in a cool, dry, and well-ventilated place, away from direct sunlight and incompatible materials.[7] The recommended storage temperature is -20°C.[8]

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations.

While comprehensive toxicological data for this specific derivative is not fully established, the parent compound, L-aspartic acid, has low oral toxicity.[16] However, all new or modified chemical compounds should be handled with care.

Conclusion

N-(2,4-Dinitrophenyl)-L-aspartic acid is a compound of significant utility in the biochemical and pharmaceutical sciences. Its well-defined chemical formula (C₁₀H₉N₃O₈) and molecular weight (299.19 g/mol ) are foundational to its use in quantitative applications.[2][3][4][5] From its historical role in protein sequencing to its modern use as an analytical standard and synthetic intermediate, DNP-L-Asp provides researchers with a reliable and versatile tool. The protocols and data presented in this guide offer a framework for its effective and safe implementation in a laboratory setting.

References

-

Inxight Drugs. (n.d.). 2,4-DINITROPHENYL-L-ASPARTIC ACID. Retrieved from Inxight Drugs. [Link]

-

PubChem. (n.d.). N-(2,4-Dinitrophenyl)-L-aspartic acid. Retrieved from PubChem. [Link]

-

Global Substance Registration System. (n.d.). 2,4-DINITROPHENYL-L-ASPARTIC ACID. Retrieved from gsrs.ncats.nih.gov. [Link]

-

LookChem. (n.d.). Cas 7683-81-0, DNP-L-ASPARTIC ACID. Retrieved from LookChem. [Link]

-

Bhushan, R., & Martens, J. (1998). Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review. Biomedical Chromatography, 12(5), 233-242. [Link]

-

CAS Common Chemistry. (n.d.). N-(2,4-Dinitrophenyl)-L-aspartic acid. Retrieved from CAS. [Link]

-

West Liberty University. (n.d.). ASPARTIC ACID - Safety Data Sheet. Retrieved from West Liberty University. [Link]

-

Cambridge Commodities. (2026). D-Aspartic Acid - Safety Data Sheet. Retrieved from Cambridge Commodities. [Link]

-

MDPI. (2024). Synthesis and Anti-Liver Fibrosis Research of Aspartic Acid Derivatives. Retrieved from MDPI. [Link]

-

Gross, J. H. (2008). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 19(9), 1347–1356. [Link]

-

Loba Chemie. (2023). L-ASPARTIC ACID FOR BIOCHEMISTRY - Safety Data Sheet. Retrieved from Loba Chemie. [Link]

-

Morton, R. C., & Gerber, G. E. (1988). Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography. Analytical Biochemistry, 170(1), 220-227. [Link]

-

PubChemLite. (n.d.). 2,4-dinitrophenyl-l-aspartic acid (C10H9N3O8). Retrieved from PubChemLite. [Link]

-

Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(14), 3662-3662. [Link]

-

Scilit. (n.d.). The photodecomposition of dinitrophenyl-amino acids. Retrieved from Scilit. [Link]

-

ResearchGate. (2025). Properties of 2,4-dinitrophenyl derivatives of amino acids as analytical forms for high-performance liquid chromatography. Retrieved from ResearchGate. [Link]

-

Frey, J. R., de Weck, A. L., & Geleick, H. (1969). The immunogenicity of dinitrophenyl amino acids. The Journal of experimental medicine, 130(5), 1123–1145. [Link]

-

UEA Digital Repository. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines; unexpected reaction and hydrolysis products. Retrieved from UEA Digital Repository. [Link]

Sources

- 1. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 2,4-DINITROPHENYL-L-ASPARTIC ACID [drugs.ncats.io]

- 3. N-(2,4-Dinitrophenyl)-L-aspartic acid | C10H9N3O8 | CID 82121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. lookchem.com [lookchem.com]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. lobachemie.com [lobachemie.com]

- 8. DNP-L-ASPARTIC ACID | 7683-81-0 [chemicalbook.com]

- 9. Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid analysis by dinitrophenylation and reverse-phase high-pressure liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. PubChemLite - 2,4-dinitrophenyl-l-aspartic acid (C10H9N3O8) [pubchemlite.lcsb.uni.lu]

- 13. mdpi.com [mdpi.com]

- 14. The immunogenicity of dinitrophenyl amino acids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. uprm.edu [uprm.edu]

- 16. westliberty.edu [westliberty.edu]

Difference between DNP-L-aspartic acid and DNP-D-aspartic acid isomers

Topic: Difference between DNP-L-aspartic acid and DNP-D-aspartic acid isomers Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals

Executive Summary

This guide provides a technical analysis of the stereochemical distinction between N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-L-Asp) and N-(2,4-Dinitrophenyl)-D-aspartic acid (DNP-D-Asp). These compounds are enantiomeric derivatives of aspartic acid formed via reaction with Sanger’s Reagent (2,4-dinitrofluorobenzene).

While chemically identical in scalar properties (molecular weight, boiling point), they differ fundamentally in optical activity and biological interaction .[1] The primary challenge for researchers is the enantioseparation of these isomers, which cannot be achieved on standard achiral stationary phases (e.g., C18) without chiral selectors. This guide details the synthesis, physical properties, and specific chromatographic protocols required to resolve these isomers for applications in peptide sequencing, racemization monitoring, and neuroendocrine research.

Chemical Identity & Synthesis[2][3][4]

The Core Reaction (Sanger’s Method)

The synthesis of DNP-aspartic acid involves the nucleophilic aromatic substitution (

Reaction Mechanism

The electron-withdrawing nitro groups on the benzene ring activate the ring, making the carbon attached to the fluorine susceptible to nucleophilic attack by the amine nitrogen of aspartic acid.

Structural & Physical Properties

DNP-L-Asp and DNP-D-Asp are enantiomers (non-superimposable mirror images).

| Property | DNP-L-Aspartic Acid | DNP-D-Aspartic Acid |

| CAS Number | 7683-81-0 | 7683-82-1 (approx) |

| Molecular Formula | ||

| Molecular Weight | 299.19 g/mol | 299.19 g/mol |

| Appearance | Yellow Crystalline Solid | Yellow Crystalline Solid |

| UV Absorbance | ||

| Chirality | L-isomer (S-configuration at | D-isomer (R-configuration at |

| Optical Rotation | Levorotatory (-) or Dextrorotatory (+) depending on solvent* | Opposite sign to L-isomer |

*Note: DNP-amino acids typically exhibit specific rotations (

Analytical Separation Strategies

Distinguishing DNP-L-Asp from DNP-D-Asp is the critical technical hurdle. Since they have identical retention times on standard Reversed-Phase (RP) HPLC columns, chiral recognition is required.

Method A: Chiral Stationary Phases (CSP)

This is the most direct method. The DNP group provides strong

-

Recommended Column: Teicoplanin-based CSP (e.g., Chirobiotic T) or

-Cyclodextrin bonded phases . -

Mechanism: The DNP aromatic ring inserts into the hydrophobic cavity of the cyclodextrin or interacts with the peptide backbone of Teicoplanin. The chiral environment discriminates between the L- and D- spatial arrangements.[2]

-

Protocol:

-

Mobile Phase: 10-40% Methanol in 0.1% Triethylammonium acetate (TEAA) buffer (pH 4-6).

-

Mode: Reversed-Phase.

-

Detection: UV at 360 nm (visible yellow region minimizes interference).

-

Method B: Ligand Exchange Chromatography (LEC)

Effective for underivatized amino acids, but also applicable to DNP derivatives using specific chiral selectors in the mobile phase.

-

Chiral Selector: Copper(II) complexes with L-Proline or N,N-dimethyl-L-valine .

-

Mechanism: Formation of a ternary complex [Stationary Phase - Cu(II) - DNP-Asp]. The thermodynamic stability of the complex differs for the L vs. D isomer.

Comparative Workflow

The following diagram illustrates the decision logic for separating these isomers.

Biological & Pharmaceutical Significance[1][6]

L-Aspartic Acid (The "Standard")

-

Role: Proteinogenic amino acid.[2] Found in all mammalian proteins.

-

DNP Application: DNP-L-Asp is the standard derivative found during N-terminal sequencing (Sanger sequencing) of natural proteins. Detection of DNP-L-Asp confirms the N-terminal residue is Aspartic acid.

D-Aspartic Acid (The "Active Anomaly")

-

Role: Endogenous neurotransmitter and neuroendocrine regulator.

-

Brain: Agonist at NMDA receptors; involved in neurogenesis.

-

Endocrine: Regulates testosterone synthesis in the testes (Leydig cells).

-

-

DNP Application:

-

Racemization Monitoring: In drug formulations (peptides), L-Asp can racemize to D-Asp over time, leading to loss of potency or toxicity. DNP-derivatization followed by chiral HPLC is a sensitive method to detect trace D-Asp impurities (0.1% levels).

-

Age Dating: In metabolically stable proteins (e.g., tooth enamel, lens crystallin), L-Asp slowly racemizes to D-Asp. The D/L ratio of DNP-Asp is used in forensic science and anthropology for age estimation.

-

Experimental Protocol: Derivatization & Analysis

Objective: Derivatize a sample containing Aspartic acid and resolve the enantiomers.

-

Derivatization (Sanger Reaction):

-

Dissolve 2 mg of sample (peptide hydrolysate or free amino acid) in 200 µL of 1%

. -

Add 400 µL of 1% 1-fluoro-2,4-dinitrobenzene (FDNB) in ethanol.

-

Incubate at 40°C for 1 hour in the dark (light sensitive).

-

Acidify with 2M HCl to pH ~2.

-

Extract derivatives with ethyl acetate (3 x 500 µL). Evaporate to dryness and redissolve in mobile phase.

-

-

HPLC Separation Conditions:

-

Column: Chirobiotic T (Teicoplanin bonded), 250 x 4.6 mm, 5 µm.[3]

-

Mobile Phase: 20% Methanol / 80% 10mM Triethylammonium Acetate (pH 4.1).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 360 nm.

-

Expected Elution: D-enantiomers typically interact more strongly with Teicoplanin phases in RP mode, often eluting after the L-enantiomer, though this must be confirmed with standards for the specific buffer system used.

-

References

-

Sanger, F. (1945).[4] "The free amino groups of insulin."[5] Biochemical Journal, 39(5), 507–515.[4] Link

- Ilisz, I., et al. (2008). "Chiral separation of amino acids and peptides on teicoplanin-based stationary phases.

-

D'Aniello, A. (2007). "D-Aspartic acid: an endogenous amino acid with an important neuroendocrine role."[6] Brain Research Reviews, 53(2), 215-234. Link

-

Sigma-Aldrich. "Chiral HPLC Analysis of Underivatized Amino Acid Enantiomers." Technical Article. Link

-

PubChem. "N-(2,4-Dinitrophenyl)-L-aspartic acid."[7] Compound Summary. Link

Sources

- 1. D vs. L Amino Acids: Understanding the Optical Isomers - Oreate AI Blog [oreateai.com]

- 2. reddit.com [reddit.com]

- 3. sigmaaldrich.com [sigmaaldrich.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. info.gbiosciences.com [info.gbiosciences.com]

- 6. mdpi.com [mdpi.com]

- 7. N-(2,4-Dinitrophenyl)-L-aspartic acid | C10H9N3O8 | CID 82121 - PubChem [pubchem.ncbi.nlm.nih.gov]

Biological role of DNP-aspartic acid in nitrogen metabolism studies

An In-Depth Technical Guide on the Analytical and Biological Role of DNP-Aspartic Acid in Nitrogen Metabolism Studies

Prepared by: Senior Application Scientist Target Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the study of nitrogen metabolism, endogenous aspartic acid serves as a central node for transamination, the urea cycle, and nucleotide biosynthesis. However, to rigorously characterize the macromolecular complexes and stereochemical pathways governing these processes, researchers rely on a critical synthetic proxy: DNP-aspartic acid (N-(2,4-dinitrophenyl)-L/D-aspartic acid) . This whitepaper elucidates the causality behind utilizing DNP-aspartic acid as an analytical probe. By acting as a highly precise total volume (

The Paradigm of DNP-Aspartic Acid as a Biological Proxy

DNP-aspartic acid (~299 Da) is not a naturally occurring metabolite; it is synthesized in vitro via the reaction of aspartic acid with 1-Fluoro-2,4-dinitrobenzene (DNFB, Sanger’s Reagent)[1]. In biophysical and biochemical studies, its biological role is defined by its function as a surrogate tracer. Its unique physicochemical properties—specifically its low molecular weight, high molar absorptivity at 360 nm (yielding a distinct yellow color), and extreme stability under acidic conditions—make it an indispensable tool for mapping nitrogen assimilation pathways.

Macromolecular Profiling of Nitrogen-Metabolizing Enzymes via SEC

Causality & Mechanism

Understanding nitrogen metabolism requires determining the quaternary structure and oligomeric state of the enzymes involved, such as nitrile oxidoreductases (e.g., QueF) which catalyze the reduction of nitriles to primary amines[2]. Size Exclusion Chromatography (SEC) is the gold standard for this biophysical characterization.

To accurately calculate the partition coefficient (

Figure 1: SEC logic flow demonstrating the separation of Blue Dextran, Target Enzyme, and DNP-Aspartate.

Quantitative SEC Calibration Data

The following table summarizes the standard parameters used when isolating nitrogen-metabolizing enzymes (such as QueF) using a Sephadex or Sephacryl matrix[3],[2].

| Marker / Analyte | Molecular Weight (Da) | Elution Parameter | Biological / Analytical Function |

| Blue Dextran | ~2,000,000 | Excluded from matrix; defines interstitial volume. | |

| Thyroglobulin | 669,000 | High-MW calibration standard. | |

| Bovine Serum Albumin | 66,000 | Mid-MW calibration standard. | |

| QueF (Oxidoreductase) | ~50,000 - 150,000 | Target nitrogen-metabolizing enzyme. | |

| DNP-Aspartic Acid | 299 | Penetrates all pores; defines total column volume. |

Self-Validating Protocol: SEC Calibration for Enzyme MW Determination

-

Column Equilibration: Equilibrate a Sephacryl HR 200 column with 0.05 M Tris-HCl buffer (pH 7.5) containing 300 mM NaCl. Causality: The high ionic strength prevents non-specific electrostatic interactions between the target enzyme and the matrix.

-

Sample Co-Loading: Prepare a 1 mL injection mixture containing 1 mg/mL Blue Dextran, 2 mg/mL target enzyme, and 0.5 mg/mL DNP-aspartate. Causality: Co-loading the markers with the sample ensures all molecules experience identical flow dynamics, eliminating run-to-run variations.

-

Elution & Visual Tracking (Self-Validation): Run the column at a constant flow rate of 0.5 mL/min. Validation Check: The visual separation of a distinct blue band (

) followed much later by a distinct yellow band ( -

Spectroscopic Quantification: Collect fractions and measure absorbance at 530 nm (Blue Dextran), 280 nm (Enzyme), and 360 nm (DNP-aspartate). Calculate the partition coefficient:

.

N-Terminal Sequencing for Active Site Mapping

Causality & Mechanism

To map the active sites of proteins involved in nitrogen assimilation, researchers must identify the N-terminal amino acid sequence. Sanger’s reagent (DNFB) undergoes a nucleophilic aromatic substitution (

The causality behind this method's success lies in the electron-withdrawing nature of the two nitro groups on the benzene ring. These groups heavily stabilize the secondary amine bond formed between the DNP moiety and the aspartate residue. Consequently, when the protein is subjected to harsh acid hydrolysis (6N HCl at 110°C) to cleave all peptide bonds, the DNP-aspartate bond remains completely intact, allowing for its isolation and identification[1].

Figure 2: Biochemical pathway of N-terminal derivatization yielding DNP-aspartic acid.

Self-Validating Protocol: Sanger Derivatization and Isolation

-

Derivatization: Dissolve 0.5 mg of the purified nitrogen-metabolizing protein in 5 mL of 0.1 M NaHCO3 (pH 8.5). Add 0.5 mL of DNFB dissolved in ethanol. Causality: The mild alkaline pH ensures the N-terminal amino group is unprotonated, maximizing its nucleophilicity for the

reaction. -

Incubation: Stir gently for 2 hours at room temperature in the dark.

-

Acid Hydrolysis: Precipitate the DNP-protein, wash with ether to remove excess DNFB, and resuspend in 6N HCl. Seal in a glass ampoule under vacuum and incubate at 110°C for 24 hours.

-

Phase Extraction (Self-Validation): Open the ampoule and extract the hydrolysate three times with equal volumes of diethyl ether. Validation Check: DNP-aspartic acid will partition entirely into the upper ether phase, turning it visibly yellow, while the unmodified free amino acids remain in the clear lower aqueous phase. This differential solubility acts as an intrinsic, visually verifiable purification step.

-

Analysis: Evaporate the ether phase and reconstitute the DNP-aspartic acid in ethanol for identification via High-Performance Liquid Chromatography (HPLC) or thin-layer chromatography against a known DNP-aspartate standard.

Stereochemical Profiling of Bacterial Nitrogen Sinks

In microbiology, the bacterial cell wall (peptidoglycan) represents a massive sink for assimilated nitrogen. Understanding the stereochemistry of the amino acids within this matrix is crucial for antibiotic development.

Certain bacterial strains, such as Oerskovia turbata, utilize specific stereoisomers of aspartic acid to cross-link their peptidoglycan layers[4]. By dinitrophenylating the purified cell walls prior to total acid hydrolysis, researchers can isolate DNP-aspartic acid. Because the DNP derivative is highly amenable to Optical Rotatory Dispersion (ORD) spectroscopy and chiral chromatography, researchers can definitively prove whether the nitrogen sink utilizes the L-isomer or the D-isomer. In the case of Oerskovia peptidoglycan, ORD analysis of the isolated DNP-aspartic acid confirmed that the aspartate occurs exclusively in the D-configuration[4], revealing a highly stereospecific metabolic pathway for nitrogen incorporation.

Conclusion

While not a naturally occurring metabolite, DNP-aspartic acid is a foundational biophysical tool in the study of nitrogen metabolism. By providing a self-validating, visually trackable standard for determining the total volume in SEC, and acting as a stable derivative for N-terminal and stereochemical mapping, it ensures that our structural understanding of nitrogen-assimilating enzymes and bacterial cell walls is grounded in rigorous, reproducible data.

References

- Enzymatic reduction of a nitrile containing compound to the corresponding amine (US7364882B1). Google Patents.

- DNFB-Sanger's reagent for detection of free amino acids. G-Biosciences.

- Peptidoglycan Types and Cytochrome Patterns of Strains of Oerskovia turbata and O. xanthineolytica. BAS-Net.

- Structural Basis of Multisite Single-Stranded DNA Recognition and ACTA2 Repression by Purine-Rich Element Binding Protein B (Purβ). NIH.gov.

Sources

- 1. info.gbiosciences.com [info.gbiosciences.com]

- 2. US7364882B1 - Enzymatic reduction of a nitrile containing compound to the corresponding amine - Google Patents [patents.google.com]

- 3. Structural Basis of Multisite Single-Stranded DNA Recognition and ACTA2 Repression by Purine-Rich Element Binding Protein B (Purβ) - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mbio.bas-net.by [mbio.bas-net.by]

2,4-Dinitrophenyl-L-aspartic acid PubChem CID and safety data

[1]

Executive Summary & Strategic Utility

2,4-Dinitrophenyl-L-aspartic acid (DNP-Asp) is a synthetic derivative of L-aspartic acid conjugated with a 2,4-dinitrophenyl (DNP) moiety.[1] In the biopharmaceutical and immunological sectors, it serves as a canonical hapten-ligand model .[1]

Unlike its precursor 2,4-Dinitrophenol (a toxic mitochondrial uncoupler), DNP-Asp is chemically stable and is primarily utilized to characterize the thermodynamics of antibody-antigen interactions .[1] It was the foundational molecule used by Eisen and Siskind to demonstrate affinity maturation in B-cell responses.[1] Today, it remains a critical standard for calibrating binding assays (SPR, Fluorescence Quenching) and validating anti-DNP antibody specificity in vaccine conjugate development.

Key Identifiers

| Parameter | Value |

| PubChem CID | 82121 |

| CAS Number | 7683-81-0 |

| Molecular Formula | |

| Molecular Weight | 299.19 g/mol |

| IUPAC Name | (2S)-2-(2,4-dinitroanilino)butanedioic acid |

Chemical Safety & Handling (E-E-A-T)

Note: While DNP-Asp is distinct from free 2,4-Dinitrophenol, the nitro-aromatic moiety requires specific handling protocols.[1]

GHS Classification & Hazard Profile

According to current ECHA and PubChem aggregates, DNP-Asp is Not Classified as a hazardous substance under GHS standards.[1] However, due to its metabolic potential to release DNP moieties and its structural similarity to sensitizers, the following "Precautionary Principle" approach is mandatory in R&D settings.

| Hazard Category | Status | Precautionary Statement |

| Acute Toxicity | Low Risk | Treat as potential irritant.[1] Avoid inhalation of fine dust. |

| Explosivity | Stable | Unlike picric acid, DNP-Asp is stable.[1] Do not heat to decomposition. |

| Skin Sensitization | Potential | DNP derivatives are potent immunogens (haptens).[1] Avoid skin contact to prevent sensitization. |

Handling Protocol:

-

PPE: Nitrile gloves (0.11 mm min), safety goggles, and lab coat.[1]

-

Waste: Segregate as nitrogen-containing organic waste. Do not mix with strong reducing agents (hydrazine) which may reduce nitro groups to amines, altering toxicity.

Synthesis Protocol: Modified Sanger Method

Context: This protocol utilizes 1-fluoro-2,4-dinitrobenzene (FDNB, Sanger's Reagent) to label the

Reagents

-

L-Aspartic Acid (High Purity)[1]

-

1-Fluoro-2,4-dinitrobenzene (FDNB)[1]

-

Sodium Bicarbonate (

)[1] -

Ethanol (Absolute)[1]

-

Hydrochloric Acid (1N and 6N)[1]

Step-by-Step Methodology

-

Solubilization: Dissolve 1.33 g (10 mmol) of L-Aspartic acid in 20 mL of 1N

. The basic pH (approx. 8.5–9.0) is critical to deprotonate the amino group, making it a strong nucleophile. -

Addition: Dissolve 1.86 g (10 mmol) of FDNB in 20 mL of ethanol. Add this solution dropwise to the aspartate solution with vigorous stirring.

-

Reaction: Stir the mixture at room temperature (

) for 2 hours. Protect from direct light to prevent photo-degradation of the nitro groups.[1] The solution will turn bright yellow. -

Work-up: Evaporate the ethanol under reduced pressure (Rotavap).

-

Extraction (Impurity Removal): Extract the aqueous residue twice with ether to remove unreacted FDNB (which is soluble in ether, while the DNP-Asp salt remains in the aqueous phase).[1]

-

Precipitation: Carefully acidify the aqueous phase with 6N HCl to pH ~1.0. The DNP-L-Aspartic acid will precipitate as yellow crystals.[1]

-

Caution: Perform acidification in a fume hood; avoid inhaling any fumes.

-

-

Purification: Recrystallize from aqueous ethanol.

-

Validation: Verify purity via TLC (Silica gel; n-Butanol:Acetic Acid:Water 4:1:1).

should be distinct from free DNP and Asp.[1]

Synthesis Pathway Diagram[1]

Figure 1: Nucleophilic aromatic substitution mechanism for DNP-Asp synthesis.

Application: Determination of Antibody Affinity ( )

Context: DNP-Asp is the "gold standard" ligand for measuring the intrinsic affinity of anti-DNP antibodies using Fluorescence Quenching.[1] Tryptophan residues in the antibody binding site are quenched upon DNP binding via Förster Resonance Energy Transfer (FRET).[1]

Experimental Design

Objective: Calculate the Association Constant (

Materials:

-

Purified Anti-DNP IgG (in PBS, pH 7.4).[1]

-

DNP-L-Aspartic Acid stock solution (1 mM in PBS).[1]

-

Spectrofluorometer (Excitation: 280 nm, Emission: 340 nm).[1]

Workflow Protocol

-

Baseline Measurement: Place 2.0 mL of antibody solution (

) in a quartz cuvette.[1] Record initial fluorescence ( -

Titration: Add DNP-Asp in small aliquots (e.g., 5

).[1] Mix and record fluorescence ( -

Correction: Correct

values for volume dilution and inner filter effects (absorbance of DNP at 280 nm). -

Data Analysis: Plot data using the Sips Isotherm or Scatchard Plot .

Analytical Logic Diagram

Figure 2: Fluorescence Quenching workflow for determining binding kinetics.

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 82121, N-(2,4-Dinitrophenyl)-L-aspartic acid.[1] Retrieved from [Link][1]

-

Sanger, F. (1945). The free amino groups of insulin. Biochemical Journal, 39(5), 507–515.[1] (Foundational chemistry for DNP-labeling).

-

Eisen, H. N., & Siskind, G. W. (1964). Variations in affinities of antibodies during the immune response. Biochemistry, 3(7), 996–1008.[1] (Establishes DNP-Asp as the standard ligand for affinity studies).

-

Velick, S. F., Parker, C. W., & Eisen, H. N. (1960). Excitation energy transfer and the quantitative study of the antibody-hapten reaction.[1] Proceedings of the National Academy of Sciences, 46(11), 1470–1482. (Methodology for Fluorescence Quenching).[1]

DNP-L-Aspartic Acid in Enzymology: A Technical Guide to Chromogenic Reporting and FRET Quenching

Executive Summary

In the landscape of enzyme assay design, chromogenic and fluorogenic substrates are foundational for high-throughput screening and kinetic profiling. While monomeric substrates like p-nitroanilides (pNA) are ubiquitous for direct exopeptidase cleavage, N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-Asp) occupies a more sophisticated niche. Due to the steric hindrance imposed by the N-alpha dinitrophenyl group, DNP-Asp is rarely utilized as a standalone monomeric substrate. Instead, it is strategically engineered into complex peptide substrates as a potent intramolecular quencher and chromogenic reporter[1], or generated as a stable, quantifiable product in enzymatic end-group analysis[2].

This whitepaper provides an in-depth technical framework for utilizing DNP-L-aspartic acid in advanced enzyme assays, detailing the causality behind its selection, self-validating experimental protocols, and the chromatographic methodologies required for its isolation.

The Biochemical and Photophysical Paradigm of DNP-Asp

The utility of DNP-L-aspartic acid in assay design stems from the unique photophysical properties of the 2,4-dinitrophenyl moiety combined with the biochemical interactions of the aspartate side chain.

-

Spectral Profile: The DNP group acts as a broad-spectrum chromophore, exhibiting strong absorbance in the near-UV to visible range (peak ~350–410 nm). The molar absorption coefficient (

) for DNP-Asp at 410 nm is precisely established at -

FRET Quenching Efficiency: Because its absorption spectrum overlaps perfectly with the emission spectra of common fluorophores like L-Amp (L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid) or AMC, DNP-Asp acts as a highly efficient "dark quencher" via Fluorescence Resonance Energy Transfer (FRET)[1].

-

Subsite Interaction: Unlike purely hydrophobic quenchers, the negatively charged

-carboxyl group of the aspartic acid residue allows the DNP-Asp module to interact favorably with specific hydrophilic subsites (e.g., the S-subsites of proteases), thereby preventing the artificial inflation of the Michaelis constant (

DNP-Asp as an Intramolecular Quencher in Protease Assays

In drug development targeting hypertension, evaluating renin inhibitors requires highly sensitive, continuous assays. DNP-Asp is frequently incorporated at the N-terminus (e.g., the P6 or P8 position) of angiotensinogen-derived tetradecapeptides[1].

The Causality of Design: When the DNP-Asp group is placed at the N-terminus and a fluorophore (like L-Amp) is placed at the C-terminus, the intact peptide exhibits >90% quenching efficiency[1]. Upon enzymatic hydrolysis by renin, the peptide backbone is cleaved. The DNP-Asp-containing fragment diffuses away from the L-Amp-containing fragment, breaking the FRET pair and resulting in a massive, quantifiable increase in fluorescence and a shift in the chromogenic profile[1].

Fig 1. Protease-mediated cleavage of a DNP-Asp-quenched fluorogenic/chromogenic substrate.

DNP-Asp in Enzymatic End-Group Analysis

Beyond FRET substrates, DNP-L-aspartic acid is a critical analyte in structural enzymology. When characterizing the active centers of metalloenzymes like carboxypeptidase A, researchers must quantify the exact N-terminal residues exposed during enzymatic zymogen activation or degradation[2].

Using Sanger's reagent (1-fluoro-2,4-dinitrobenzene, DNFB), the free N-terminal aspartic acid of the digested protein is covalently tagged. Following rigorous acid hydrolysis, the highly stable DNP-Asp is released and isolated[2]. Because DNP-Asp retains its intense yellow color, it can be quantified spectrophotometrically, providing a direct stoichiometric readout of endopeptidase cleavage events.

Fig 2. Workflow for isolating and quantifying DNP-Asp via pH-zone-refining CCC.

Self-Validating Experimental Protocols

Protocol A: Renin Cleavage Assay Using DNP-Asp-Peptide Substrates

This protocol utilizes a DNP-Asp-quenched substrate (e.g., DNP-Asp-Arg-Val-Tyr-Ile-His-Pro-Phe-His-Leu-Val-Ile-His-L-Amp) to measure renin kinetics[1]. The system is self-validating: the exact substrate concentration is verified photometrically prior to the assay, eliminating errors from peptide weighing or lyophilization salts.

-

Substrate Preparation & Validation: Dissolve the lyophilized DNP-Asp peptide in 100% DMSO to create a concentrated stock. Validate the exact molarity by measuring the absorbance at 410 nm. Calculate concentration using the DNP-Asp extinction coefficient (

)[1]. -

Buffer Formulation: Prepare the assay buffer consisting of 50 mM MOPS/NaOH (pH 7.0), 2 mM EDTA, 0.5% BSA, and 0.1% NaN₃. Note: The optimal pH for this specific enzymatic cleavage is strictly between 6.0 and 7.0[3].

-

Reaction Assembly: Dilute the substrate stock into the assay buffer to a final concentration of 0.2 µM, ensuring the final DMSO concentration does not exceed 1% (v/v) to prevent enzyme denaturation[3].

-

Initiation & Measurement: Pre-incubate the mixture at 37°C. Initiate the reaction by adding recombinant human renin (final concentration ~8.2 nM)[3]. Continuously monitor the reaction under pseudo-first-order conditions using a spectrofluorometer (Excitation: 328 nm / Emission: 388 nm)[3].

-

Data Extraction: Plot the linear phase of the progress curve to determine the initial velocity (

) and derive

Protocol B: Isolation of DNP-Asp via pH-Zone-Refining Countercurrent Chromatography (CCC)

When DNP-Asp is generated from enzymatic digests, it must be separated from other DNP-amino acids. Standard HPLC often struggles with the highly polar aspartic acid side chain. pH-zone-refining CCC offers superior resolution and loading capacity[4].

-

Solvent System Preparation: Vigorously mix methyl tert-butyl ether, acetonitrile, and water in a 4:1:5 (v/v/v) ratio in a separatory funnel at room temperature. Allow the phases to separate completely[4].

-

Phase Modification (Critical Step): Acidify the upper (organic) phase with 0.04% (v/v) trifluoroacetic acid (TFA); this serves as the stationary phase. Basify the lower (aqueous) phase with 0.1% (v/v) concentrated ammonium hydroxide to exactly pH 10.8; this serves as the mobile phase[4]. Causality: The basic mobile phase creates a sharp pH boundary that elutes the acidic DNP-Asp as a highly concentrated, rectangular peak.

-

Column Preparation: Completely fill the CCC multilayer coiled column with the acidified stationary phase[4].

-

Sample Injection: Dissolve the DNP-amino acid digest mixture in equal volumes (e.g., 3 mL each) of both phases and inject into the column[4].

-

Elution: Rotate the apparatus at 800 rpm[5] while pumping the basic mobile phase at a flow rate of 2.0 mL/min.

-

Detection: Monitor the effluent continuously at 280 nm or 410 nm. DNP-Asp will elute sharply, well-resolved from neutral or basic DNP-amino acids[4].

Quantitative Data Summaries

Table 1: Photophysical and Kinetic Properties of DNP-Asp Substrates

| Property | Value | Experimental Context | Reference |

| Molar Extinction Coefficient ( | Measured at 410 nm in DMSO/Buffer | [1] | |

| Optimal Assay pH | pH 6.0 – 7.0 | Renin-catalyzed hydrolysis | [3] |

| Quenching Efficiency | > 90% | FRET pairing with L-Amp fluorophore | [1] |

| Specificity Constant ( | Up to | Dependent on exact P-subsite sequence | [3] |

Table 2: CCC Solvent Systems for DNP-Asp Isolation

| Solvent System Components | Volumetric Ratio | Phase Modifiers | Application / Notes | Reference |

| Methyl tert-butyl ether / Acetonitrile / Water | 4 : 1 : 5 | 0.04% TFA (Upper) / 0.1% NH₄OH (Lower) | pH-zone-refining CCC; yields sharp rectangular peaks for DNP-Asp. | [4] |

| Hexane / Ethyl Acetate / Methanol / 0.1M HCl | 4 : 5 : 4 : 5 | None (Isocratic) | Hydrodynamic equilibrium CCC; resolves DNP-Asp from DNP-Ser. | [6] |

Conclusion

DNP-L-aspartic acid is a highly versatile biochemical tool. While its structure precludes its use as a simple monomeric substrate for exopeptidases, its true value lies in its integration into complex, self-validating assay systems. Whether functioning as a highly efficient FRET quencher in continuous fluorogenic assays or acting as a stable, chromogenic reporter in end-group sequencing, DNP-Asp provides researchers with the precise quantitative metrics required for rigorous enzyme characterization and drug discovery.

References

- Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)

- Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)

- Source: pnas.

- Source: nih.

- Source: google.

- Source: nih.

Sources

- 1. Highly sensitive intramolecularly quenched fluorogenic substrates for renin based on the combination of L-2-amino-3-(7-methoxy-4-coumaryl)propionic acid with 2,4-dinitrophenyl groups at various positions - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. US5332504A - pH-zone-refining countercurrent chromatography - Google Patents [patents.google.com]

- 5. Compact type-I coil planet centrifuge for counter-current chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Mathematical Model of Computer-Programmed Intermittent Dual Countercurrent Chromatography Applied to Hydrostatic and Hydrodynamic Equilibrium Systems - PMC [pmc.ncbi.nlm.nih.gov]

The Architect of Sequence: A Technical Guide to DNP-Amino Acids in Sanger N-Terminal Sequencing

Executive Summary

Before 1945, the "colloidal theory" of proteins prevailed, suggesting proteins were amorphous mixtures with no defined chemical structure. Frederick Sanger dismantled this paradigm by proving that proteins consist of specific, invariant amino acid sequences.[1][2][3] The cornerstone of this discovery was 1-fluoro-2,4-dinitrobenzene (FDNB) , a reagent that permanently tags the N-terminal amino acid, allowing its identification after total protein hydrolysis.[2][4]

This guide deconstructs the chemistry, methodology, and historical execution of the DNP (dinitrophenyl) method. It is designed for researchers requiring a mechanistic understanding of protein chemistry’s foundational technique.

Part 1: The Chemistry of FDNB (Sanger’s Reagent)[2][4]

The Reagent Choice

Sanger selected FDNB over other potential alkylating agents (like alkyl halides) for two critical reasons:

-

Reactivity: The fluorine atom is highly electronegative, creating a strong dipole that activates the C-1 carbon of the benzene ring for nucleophilic attack.

-

Stability: The resulting dinitrophenyl-amino (DNP-N) bond is incredibly robust. Unlike the peptide bond, it resists acid hydrolysis (

), ensuring the tag survives the degradation of the protein chain. -

Chromophore: The nitro groups (

) impart a distinct bright yellow color to the derivative, allowing visual detection without secondary staining (unlike ninhydrin).

Reaction Mechanism: Nucleophilic Aromatic Substitution ( )

The reaction is a classic nucleophilic aromatic substitution. It proceeds via an addition-elimination pathway.

-

Nucleophilic Attack: At mild alkaline pH (pH 8–9), the

-amino group of the N-terminal amino acid is deprotonated ( -

Meisenheimer Complex: The negative charge is delocalized into the nitro groups (electron-withdrawing), stabilizing the intermediate.

-

Elimination: The fluoride ion is ejected, restoring aromaticity and yielding the DNP-peptide.

Figure 1: The

Part 2: The Sanger Protocol (Technical Deep Dive)

This workflow describes the original method used to sequence Insulin.[1][2][5][6] It is a destructive method; the protein is consumed to identify a single residue.

Step-by-Step Methodology

Phase 1: Derivatization (Labeling)[2]

-

Reagents: 1% FDNB in ethanol; 1%

. -

Procedure: The protein is dissolved in bicarbonate buffer (maintaining pH ~8.5). FDNB solution is added in excess. The mixture is shaken at room temperature for 2+ hours.

-

Chemistry: The alkaline pH ensures the N-terminal amine is unprotonated (

) and reactive, while preventing the hydrolysis of the FDNB itself. -

Outcome: The solution turns bright yellow. All free amines (N-terminus and

-amino groups of Lysine) are dinitrophenylated.

Phase 2: Total Hydrolysis

-

Reagents:

(constant boiling). -

Procedure: The DNP-protein is precipitated, washed to remove excess FDNB, and resuspended in

. It is sealed in a glass tube and heated to -

Mechanism: This harsh environment cleaves all peptide bonds (amide linkages). However, the DNP-N bond (an aromatic amine) is electronically stabilized and sterically hindered, resisting cleavage.

-

Critical Note: This step destroys Tryptophan and converts Asparagine/Glutamine to Aspartic/Glutamic acid.

Phase 3: Extraction and Fractionation

-

Logic: DNP-amino acids are less polar than free amino acids due to the hydrophobic benzene ring.

-

Ether Extraction: The hydrolysate is extracted with ether.

-

Ether Phase: Contains the N-terminal DNP-amino acid (except DNP-Arginine).

-

Aqueous Phase: Contains free amino acids and

-DNP-Lysine (which remains charged/polar enough to stay in water).

-

Phase 4: Separation (2D Chromatography)

Sanger originally used silica gel columns but refined the technique using Two-Dimensional Paper Chromatography , creating distinct "fingerprints."

-

Dimension 1: Toluene/Chloroethanol/Pyridine (hydrophobic separation).

-

Dimension 2: Aqueous buffer (separation by polarity).

-

Detection: No stain is needed. The DNP-amino acids appear as yellow spots against the white paper.

Figure 2: The Sanger Sequencing Workflow. Note the bifurcation at the extraction step, separating the N-terminal derivative from the bulk amino acids.

Part 3: Data Analysis & Limitations

Chromatographic Identification

Identification relies on the Retardation Factor (

| DNP-Amino Acid | Characteristics | Stability in Acid |

| DNP-Glycine | Common N-terminal (e.g., Insulin A-chain) | High |

| DNP-Phenylalanine | Common N-terminal (e.g., Insulin B-chain) | High |

| DNP-Proline | Labile bond; often breaks down to DNP-OH | Low (Unstable) |

| DNP-Tryptophan | Indole ring destroyed by acid | Destroyed |

| Not N-terminal; indicates internal Lysine | High | |

| bis-DNP-Lysine | N-terminal Lysine (labeled at | High |

The "Tryptophan Problem"

A major limitation of the Sanger method is the destruction of Tryptophan during the acid hydrolysis step. The indole side chain is acid-labile.

-

Workaround: Researchers would later use alkaline hydrolysis or enzymatic digestion (pronase) if Tryptophan was suspected at the N-terminus, though this was less standard in 1945.

Comparative Analysis: Sanger vs. Edman

Why did Edman degradation eventually supersede Sanger sequencing?

| Feature | Sanger Method (DNP) | Edman Degradation (PITC) |

| Reagent | FDNB (Fluorodinitrobenzene) | PITC (Phenylisothiocyanate) |

| Reaction Type | Labeling + Total Hydrolysis | Labeling + Cyclization + Cleavage |

| Outcome | Identifies only the N-terminal AA | Identifies N-terminal, leaves chain intact |

| Throughput | Single residue per aliquot | Sequential sequencing (up to 50 residues) |

| Sample Fate | Destroyed | Recycled for next round |

Part 4: Historical Significance & Legacy

Frederick Sanger's application of this method to Insulin (1945–1955) was revolutionary. By identifying Glycine and Phenylalanine as the sole N-terminal residues in equimolar amounts, he proved Insulin consisted of two distinct chains (Chain A and Chain B) held together by disulfide bridges.

This work earned him the 1958 Nobel Prize in Chemistry and established the Primary Structure Paradigm :

"Proteins are not random colloids; they are distinct chemical substances with a unique, genetically defined amino acid sequence."[2]

References

-

Sanger, F. (1945).[7][8][9][10][11] "The free amino groups of insulin."[2][6][11] The Biochemical Journal, 39(5), 507–515.[7][9]

-

Sanger, F. (1949). "The terminal peptides of insulin."[1][2] The Biochemical Journal, 45(5), 563–574.

-

Porter, R. R., & Sanger, F. (1948).[8] "The free amino groups of haemoglobins." The Biochemical Journal, 42(2), 287–294.

-

NobelPrize.org. (1958). "Frederick Sanger – Nobel Lecture: The Chemistry of Insulin."

Sources

- 1. historyofinformation.com [historyofinformation.com]

- 2. creative-biolabs.com [creative-biolabs.com]

- 3. Fred Sanger, the father of DNA sequencing, cut his teeth doing protein sequencing and snagged a Nobel in the process! [omic.ly]

- 4. Explain sanger method for N terminal residue analysis | Filo [askfilo.com]

- 5. Thin layer chromatography of dansyl and dinitrophenyl derivatives of amino acids. A review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. nobelprize.org [nobelprize.org]

- 7. sigmaaldrich.cn [sigmaaldrich.cn]

- 8. 1-Fluoro-2,4-dinitrobenzene [drugfuture.com]

- 9. 1-Fluoro-2,4-dinitrobenzene - Wikipedia [en.wikipedia.org]

- 10. 1-Fluoro-2,4-dinitrobenzene = 99 70-34-8 [sigmaaldrich.com]

- 11. The separation of N-2:4-dinitrophenyl amino-acids on paper chromatograms - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Synthesis of 2,4-Dinitrophenyl-L-aspartic Acid: An Application Note and Detailed Protocol

Abstract

This document provides a comprehensive guide for the synthesis, purification, and characterization of N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-Asp), a derivative of the amino acid L-aspartic acid. The protocol details the reaction of L-aspartic acid with 1-fluoro-2,4-dinitrobenzene (DNFB), commonly known as Sanger's reagent. This synthesis is a cornerstone technique in peptide chemistry and protein analysis, historically pivotal in the N-terminal sequencing of peptides and proteins. This guide is intended for researchers, scientists, and professionals in the fields of chemistry, biochemistry, and drug development, offering a detailed, step-by-step methodology grounded in established chemical principles.

Introduction

The derivatization of amino acids with 1-fluoro-2,4-dinitrobenzene (DNFB) is a classic and robust method for the introduction of the 2,4-dinitrophenyl (DNP) chromophore. This reaction, first reported by Frederick Sanger, proceeds via a nucleophilic aromatic substitution mechanism, where the nucleophilic amino group of the amino acid attacks the electron-deficient aromatic ring of DNFB, displacing the fluoride ion. The resulting DNP-amino acid is a stable, colored compound, facilitating its detection and quantification.

The synthesis of DNP-L-aspartic acid is of particular interest due to the presence of two carboxylic acid functional groups in the parent amino acid, which can influence its solubility and reactivity. This protocol has been optimized to ensure a high yield and purity of the desired product.

Reaction Mechanism and Scientific Rationale

The core of this synthesis is the nucleophilic aromatic substitution reaction between the primary amino group of L-aspartic acid and 1-fluoro-2,4-dinitrobenzene. The reaction is typically carried out under mildly alkaline conditions, which serves to deprotonate the amino group, thereby increasing its nucleophilicity and facilitating the attack on the electron-deficient carbon atom of the DNFB ring that is bonded to the fluorine atom. The two nitro groups on the DNFB molecule are strongly electron-withdrawing, which activates the ring towards nucleophilic attack and stabilizes the intermediate Meisenheimer complex.

The choice of a bicarbonate buffer is crucial as it maintains the pH in the optimal range for the reaction to proceed efficiently without causing significant hydrolysis of the DNFB or racemization of the chiral center of the L-aspartic acid.

Experimental Protocol

Materials and Reagents

| Reagent/Material | Grade | Supplier | Comments |

| L-Aspartic Acid | ≥99% | Sigma-Aldrich | |

| 1-Fluoro-2,4-dinitrobenzene (DNFB) | ≥99% | Sigma-Aldrich | Caution: Toxic and corrosive. Handle with appropriate personal protective equipment (PPE). |

| Sodium Bicarbonate (NaHCO₃) | ACS Reagent | Fisher Scientific | |

| Diethyl Ether | Anhydrous | Fisher Scientific | |

| Hydrochloric Acid (HCl) | Concentrated (37%) | Fisher Scientific | |

| Ethanol | 95% | Fisher Scientific | For recrystallization. |

| Deionized Water | |||

| 1 M Sodium Hydroxide (NaOH) | For pH adjustment. | ||

| pH paper or pH meter | |||

| Magnetic stirrer and stir bar | |||

| Round-bottom flask | |||

| Separatory funnel | |||

| Büchner funnel and filter paper | |||

| Rotary evaporator | |||

| Melting point apparatus |

Synthesis Workflow

Caption: Workflow for the synthesis of 2,4-Dinitrophenyl-L-aspartic acid.

Step-by-Step Procedure

-

Preparation of the Reaction Mixture:

-

In a 250 mL round-bottom flask, dissolve 1.33 g (10 mmol) of L-aspartic acid in 50 mL of a 4% (w/v) sodium bicarbonate solution in deionized water. Use a magnetic stirrer to facilitate dissolution. Gentle warming may be applied if necessary, but ensure the solution cools to room temperature before proceeding.

-

In a separate beaker, prepare a solution of 1.86 g (10 mmol) of 1-fluoro-2,4-dinitrobenzene (DNFB) in 20 mL of ethanol.

-

-

Reaction:

-

Slowly add the DNFB solution to the L-aspartic acid solution while stirring vigorously at room temperature.

-

Continue stirring the reaction mixture at room temperature for 2 hours. The solution will likely turn yellow, and a precipitate may form.

-

-

Work-up:

-

After the 2-hour reaction period, transfer the mixture to a separatory funnel.

-

Wash the reaction mixture three times with 50 mL portions of diethyl ether to remove any unreacted DNFB. Discard the organic (ether) layers. Caution: Diethyl ether is highly flammable.

-

Carefully acidify the aqueous layer to a pH of approximately 1-2 by the dropwise addition of concentrated hydrochloric acid. This will precipitate the DNP-L-aspartic acid. The acidification should be done in a fume hood and with cooling in an ice bath.

-

Collect the yellow precipitate by vacuum filtration using a Büchner funnel.

-

Wash the collected solid with a small amount of cold deionized water.

-

-

Purification (Recrystallization):

-

Transfer the crude DNP-L-aspartic acid to a beaker.

-

Add a minimal amount of hot 95% ethanol to dissolve the solid. If necessary, add a small amount of hot deionized water dropwise to aid dissolution.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to promote crystallization.

-

Collect the purified crystals by vacuum filtration and wash them with a small amount of cold ethanol.

-

Dry the crystals under vacuum to a constant weight.

-

Characterization

The identity and purity of the synthesized 2,4-Dinitrophenyl-L-aspartic acid should be confirmed by the following methods:

| Property | Expected Value |

| Appearance | Yellow crystalline solid |

| Molecular Formula | C₁₀H₉N₃O₈[1] |

| Molecular Weight | 299.19 g/mol [1] |

| Melting Point | 185-187 °C[2] |

| Solubility | Soluble in ethanol, acetone; sparingly soluble in water. |

Spectroscopic Data

-

¹H NMR (DMSO-d₆): Expected signals would include aromatic protons from the dinitrophenyl group (typically in the range of 7.0-9.0 ppm), a methine proton (α-proton of the aspartic acid moiety, likely shifted downfield due to the adjacent electron-withdrawing DNP group), and methylene protons (β-protons of the aspartic acid moiety). The carboxylic acid protons will likely appear as broad singlets at a very downfield chemical shift.

-

¹³C NMR (DMSO-d₆): Expected signals would include aromatic carbons, two carbonyl carbons from the carboxylic acid groups, a methine carbon (α-carbon), and a methylene carbon (β-carbon).

-

Mass Spectrometry (ESI-MS): The mass spectrum should show a prominent ion corresponding to the deprotonated molecule [M-H]⁻ at m/z 298.03 or the protonated molecule [M+H]⁺ at m/z 300.04.

Safety and Handling

-

1-Fluoro-2,4-dinitrobenzene (DNFB) is toxic, corrosive, and a suspected mutagen. It should be handled with extreme care in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Concentrated Hydrochloric Acid is highly corrosive and should be handled with care in a fume hood.

-

Diethyl Ether is extremely flammable. Ensure there are no open flames or ignition sources nearby during its use.

Troubleshooting

| Problem | Possible Cause | Solution |

| Low Yield | Incomplete reaction. | Ensure the pH of the reaction mixture is alkaline. Increase reaction time if necessary. |

| Loss of product during work-up. | Be careful during extractions and transfers. Ensure complete precipitation by adjusting the pH correctly. | |

| Product is oily or does not crystallize | Impurities present. | Repeat the recrystallization process. Ensure the correct solvent system is used. |

| Melting point is low and broad | Product is impure. | Perform another recrystallization. Ensure the product is completely dry. |

Conclusion

This protocol provides a reliable and reproducible method for the synthesis of 2,4-Dinitrophenyl-L-aspartic acid. The procedure is based on well-established chemical principles and includes detailed steps for synthesis, purification, and characterization. Adherence to the safety precautions outlined is essential for the safe execution of this protocol. The successful synthesis of this compound provides a valuable reagent for various applications in biochemical and pharmaceutical research.

References

-

PubChem. N-(2,4-Dinitrophenyl)-L-aspartic acid. Available from: [Link]

-

LookChem. DNP-L-ASPARTIC ACID. Available from: [Link]

-

GSRS. 2,4-DINITROPHENYL-L-ASPARTIC ACID. Available from: [Link]

-

Royal Society of Chemistry. 1H NMR (400 MHz, DMSO-d6) δ 1.39. Available from: [Link]

-

ResearchGate. Which solvents should I use to recrystalize P-anisidine and DNP individually? Available from: [Link]

-

CAS Common Chemistry. N-(2,4-Dinitrophenyl)-L-aspartic acid. Available from: [Link]

-

George, M., et al. (2011). Deprotonated N-(2,4-Dinitrophenyl)amino Acids Undergo Cyclization in Solution and the Gas Phase. Journal of the American Society for Mass Spectrometry, 22(9), 1577–1587. Available from: [Link]

-

ResearchGate. Different mass spectra of aspartic acid. Available from: [Link]

-

Biological Magnetic Resonance Bank. bmse000875 L-Aspartic Acid at BMRB. Available from: [Link]

-

PubChemLite. 2,4-dinitrophenyl-l-aspartic acid (C10H9N3O8). Available from: [Link]

-

Levy, A. L., & Chung, D. (1953). A Simplified Procedure for the Synthesis of 2,4-Dinitrophenyl(DNP)-amino Acids. Journal of the American Chemical Society, 75(14), 3662–3663. Available from: [Link]

-

El Ashry, E. S. H., et al. (2022). Synthesis of N-(2,4-dinitrophenyl) derivatives of D-ribosylamines. Carbohydrate Research, 514, 108534. Available from: [Link]

-

ResearchGate. 13 C-NMR Data of l-Aspartic Acid and l-Aspartic acid Ln 3+ Complexes δ (ppm). Available from: [Link]

-

NIST WebBook. Aspartic acid. Available from: [Link]

-

YouTube. Recrystallization and Melting Point Analysis. Available from: [Link]

-

Ono, T., et al. (2022). Investigation of Operation Strategy Based on Solution pH for Improving the Crystal Quality Formed during Reactive Crystallization of l-Aspartic Acid. Crystal Growth & Design, 22(2), 1058–1066. Available from: [Link]

- Google Patents. Method for purifying aspartic acid.

-

ResearchGate. Crystallization and Purification. Available from: [Link]

Sources

Application Note: High-Fidelity Solubilization of DNP-L-Aspartic Acid in DMSO

This Application Note provides a rigorous, field-proven protocol for the preparation, validation, and storage of N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-Asp) stock solutions.[1] It is designed for researchers requiring high-precision stocks for enzymatic assays, peptide synthesis, or chromatographic standards.[1]

Abstract & Chemical Context

N-(2,4-Dinitrophenyl)-L-aspartic acid (DNP-Asp) is a modified amino acid often utilized as a chromophoric substrate or a standard in proteolytic studies.[1] While the aspartic acid backbone is polar, the dinitrophenyl (DNP) moiety introduces significant hydrophobicity and aromatic stacking potential.

The Challenge: DNP-Asp exhibits poor solubility in neutral aqueous buffers, often leading to "crashing out" (precipitation) upon dilution. Dimethyl sulfoxide (DMSO) is the preferred solvent due to its high dielectric constant and aprotic nature, which effectively disrupts the intermolecular hydrogen bonding of the amino acid side chains while solvating the hydrophobic DNP ring.

Physicochemical Profile

| Property | Data |

| Compound Name | N-(2,4-Dinitrophenyl)-L-aspartic acid |

| CAS Number | 7683-81-0 |

| Molecular Formula | |

| Molecular Weight | 299.19 g/mol |

| Target Stock Conc. | 50 mM (Recommended) | 100 mM (Max) |

| Solvent | Anhydrous DMSO (Grade |

| ~360 nm | |

| Extinction Coeff.[1][2][3][4][5][6][7][8][9][10] ( | ~17,400 |

Safety & Handling (Critical)

-

Toxicology: Dinitrophenol derivatives are known uncouplers of oxidative phosphorylation. While DNP-Asp is less volatile than free DNP, it should be treated as a potential metabolic toxin.[1]

-

DMSO Permeability: DMSO is a potent skin penetrant and will carry dissolved DNP-Asp directly into the bloodstream.[1]

-

PPE Requirements: Double nitrile gloves, lab coat, and safety glasses are mandatory. Handle all dry powder in a fume hood to prevent inhalation.

Protocol: Preparation of 50 mM Stock Solution

This protocol targets a 50 mM concentration, which balances solubility stability with the need for high-concentration spikes in assays.

Materials

-

DNP-L-aspartic acid (Solid)[1]

-

DMSO (Anhydrous, Cell Culture Grade)

-

Amber glass vials (Borosilicate) – Essential to prevent photodegradation.[1]

-

Vortex mixer

-

Ultrasonic bath (optional but recommended)[1]

Step-by-Step Procedure

-

Equilibration: Allow the DNP-Asp container to reach room temperature before opening to prevent water condensation on the hygroscopic powder.

-

Weighing: Weigh 14.96 mg of DNP-Asp into a sterile amber glass vial.

-

Note: Glass is preferred over plastic to minimize leaching and surface adsorption.

-

-

Solvent Addition: Add 1.0 mL of anhydrous DMSO.

-

Dissolution:

-

Vortex vigorously for 30–60 seconds.

-

Visual Check: The solution should be a clear, bright yellow.

-

If particles persist:[15] Sonicate in a water bath at ambient temperature for 5 minutes. Avoid heating above 37°C, as thermal stress can degrade the DNP moiety.

-

-

Clarification (Optional): If used for microfluidics or HPLC, filter the stock through a 0.2 µm PTFE or Nylon syringe filter. Do not use Cellulose Acetate (CA) as DMSO may dissolve the membrane.

Workflow Diagram

Figure 1: Logical workflow for the preparation and validation of DNP-Asp stock solutions.

Quality Control & Validation (Self-Validating System)

Trust but verify. Because DNP-Asp is a chromophore, you can validate the concentration using Beer’s Law (

Validation Protocol:

-

Dilution: Prepare a 1:1000 dilution of your stock in Phosphate Buffered Saline (PBS, pH 7.4) .

-

Example: 10 µL Stock + 9.99 mL PBS.

-

Target Concentration: 50 µM.

-

-

Measurement: Measure Absorbance at 360 nm (

) using a quartz cuvette (1 cm pathlength). -

Calculation:

[1] -

Acceptance Criteria:

-

Expected Absorbance for 50 µM: 0.87 ± 0.05 AU .

-

If

, the stock is under-concentrated or precipitated.

-

Storage & Stability

-

Temperature: Store at -20°C . Liquid DMSO freezes at ~18°C; freezing is expected and beneficial for stability.

-

Light: DNP derivatives are photosensitive. Always use amber vials or wrap containers in aluminum foil.

-

Hygroscopicity: DMSO is hygroscopic. Use parafilm to seal caps. Repeated freeze-thaw cycles introduce atmospheric water, which can cause the DNP-Asp to precipitate over time.[1]

-

Recommendation: Aliquot into single-use volumes (e.g., 50–100 µL) to avoid freeze-thaw stress.

-

Troubleshooting Decision Tree

Use this logic flow if you encounter precipitation or solubility issues.

Figure 2: Troubleshooting logic for solubility issues with DNP-Asp.

References

-

Creative Diagnostics. DNP [RSA] Product Information & Extinction Coefficients. Available at: [Link][1]

-

Pawar, P. P., et al. (2011).[5] Molar extinction coefficients of some amino acids.[8] Journal of Chemical and Pharmaceutical Research, 3(5): 41-50.[1][5] Available at: [Link][1]

-

PubChem. N-(2,4-Dinitrophenyl)-L-aspartic acid (CID 82121).[1] National Library of Medicine. Available at: [Link][1]

-

LifeTein. Peptide Solubility Guidelines and DMSO Usage. Available at: [Link][1]

Sources

- 1. Aspartic Acid | SIELC Technologies [sielc.com]

- 2. N-(2,4-Dinitrophenyl)-L-aspartic acid | C10H9N3O8 | CID 82121 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. jocpr.com [jocpr.com]

- 6. researchgate.net [researchgate.net]

- 7. biocat.com [biocat.com]

- 8. documents.thermofisher.com [documents.thermofisher.com]

- 9. Detection of L-Aspartic Acid with Ag-Doped ZnO Nanosheets Using Differential Pulse Voltammetry - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Stabilization of Zwitterionic Versus Canonical Glycine by DMSO Molecules [mdpi.com]

- 12. Bot Verification [merel.si]

- 13. cdn.caymanchem.com [cdn.caymanchem.com]

- 14. mdpi.com [mdpi.com]

- 15. wolfson.huji.ac.il [wolfson.huji.ac.il]

High-Performance Liquid Chromatography (HPLC) Separation and Quantification of DNP-L-Aspartic Acid Derivatives

Application Note & Methodological Protocol Target Audience: Analytical Chemists, Proteomics Researchers, and Pharmaceutical Scientists

Introduction & Chemical Rationale

The precise quantification of amino acids is a foundational requirement in proteomics, clinical diagnostics, and pharmaceutical development. Because aliphatic amino acids like L-aspartic acid lack a natural chromophore or fluorophore, direct detection via UV-Vis spectrophotometry is highly insensitive. To overcome this, pre-column derivatization using Sanger’s Reagent—1-fluoro-2,4-dinitrobenzene (DNFB)—is employed.

Under mildly alkaline conditions, DNFB undergoes a nucleophilic aromatic substitution (

The Chromatographic Challenge of DNP-L-Aspartic Acid

L-aspartic acid is uniquely challenging due to its dicarboxylic acid structure (an

The Mechanistic Solution: To achieve sharp, symmetrical peaks and adequate retention, the dissociation of these carboxylic acid groups must be completely suppressed. This is achieved by utilizing an acidic mobile phase modifier, typically 0.1% Trifluoroacetic Acid (TFA), which lowers the eluent pH to approximately 2.0, ensuring the DNP-L-aspartic acid remains in its neutral, protonated state[3].

Experimental Workflow & Logic

The following diagram illustrates the critical path from raw sample preparation to final chromatographic detection.

Caption: Workflow for DNFB derivatization and RP-HPLC analysis of DNP-L-aspartic acid.

Step-by-Step Methodologies

Protocol A: Pre-Column Derivatization of L-Aspartic Acid

This protocol is designed as a self-validating system. Visual color changes and phase separations serve as built-in quality control checkpoints.

-

Sample Solubilization: Dissolve the L-aspartic acid sample (or protein hydrolysate) in 0.1 M Sodium Bicarbonate (

) buffer, adjusting the pH to 9.0.-

Causality: A pH of 9.0 ensures the primary amine is deprotonated (free base form), maximizing its nucleophilicity for the subsequent

reaction.

-

-

Reagent Addition: Add a 2-fold molar excess of DNFB dissolved in HPLC-grade acetonitrile.

-

Incubation: Vortex the mixture and incubate at 60°C for 2 hours.

-

Critical Control: The reaction vessel must be protected from light (e.g., wrapped in foil) to prevent the photodegradation of the newly formed DNP derivatives[1].

-

-

Reaction Quenching & Extraction: Cool the mixture to room temperature. To halt the reaction and remove unreacted, highly non-polar DNFB, add an equal volume of diethyl ether or hexane.

-

Phase Separation: Vortex vigorously and centrifuge at 3,000 x g for 5 minutes.

-

Self-Validation: The upper organic layer will contain unreacted DNFB. The lower aqueous layer will exhibit a distinct yellow hue, confirming the retention of the polar DNP-L-aspartic acid[1].

-

-

Sample Recovery: Carefully aspirate the lower aqueous phase, filter through a 0.22 µm PTFE syringe filter, and transfer to an amber HPLC autosampler vial.

Protocol B: HPLC Separation Method

To separate DNP-L-aspartic acid from other potential amino acid derivatives or matrix interferences, a gradient elution profile is utilized[4].

Table 1: Optimized HPLC System Parameters

| Parameter | Specification | Rationale |

| Column | C18, 4.6 x 250 mm, 5 µm | Provides optimal hydrophobic surface area for resolving DNP-derivatives. |

| Mobile Phase A | 0.1% (v/v) TFA in Ultrapure Water | Suppresses carboxylate ionization, ensuring analyte retention[3]. |

| Mobile Phase B | 0.1% (v/v) TFA in Acetonitrile | Strong eluting solvent to drive hydrophobic species off the column. |

| Flow Rate | 1.0 mL/min | Balances theoretical plate efficiency with acceptable run times. |

| Column Temperature | 30°C | Thermostating ensures reproducible retention times. |

| Detection | UV-Vis at 360 nm | Matches the absorbance maximum of the DNP-chromophore[1]. |

| Injection Volume | 10 - 20 µL | Prevents column overloading while maintaining sensitivity. |

Table 2: Gradient Elution Profile

| Time (min) | % Mobile Phase A | % Mobile Phase B | Elution Phase |

| 0.0 - 5.0 | 90% | 10% | Isocratic hold to focus polar analytes (like DNP-Asp). |

| 5.0 - 35.0 | 90% | 10% | Linear gradient to elute moderately to highly hydrophobic DNP-AAs. |